molecular formula C25H37FN4 B13437016 1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole

1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole

Cat. No.: B13437016
M. Wt: 412.6 g/mol
InChI Key: UTSJKSDPSCCJFP-HXUWFJFHSA-N
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Preparation Methods

The synthesis of 1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole involves several stepsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its interaction with the nociceptin/orphanin FQ receptor (NOP). This receptor is involved in the regulation of various physiological processes, including pain, stress, and anxiety. By binding to the NOP receptor, 1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole modulates the receptor’s activity, leading to its anxiolytic effects .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

The uniqueness of 1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzimidazole derivatives .

Properties

Molecular Formula

C25H37FN4

Molecular Weight

412.6 g/mol

IUPAC Name

1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole

InChI

InChI=1S/C25H37FN4/c26-21-8-9-24-23(16-21)28-25(20-10-13-27-17-20)30(24)22-11-14-29(15-12-22)18-19-6-4-2-1-3-5-7-19/h8-9,16,19-20,22,27H,1-7,10-15,17-18H2/t20-/m1/s1

InChI Key

UTSJKSDPSCCJFP-HXUWFJFHSA-N

Isomeric SMILES

C1CCCC(CCC1)CN2CCC(CC2)N3C4=C(C=C(C=C4)F)N=C3[C@@H]5CCNC5

Canonical SMILES

C1CCCC(CCC1)CN2CCC(CC2)N3C4=C(C=C(C=C4)F)N=C3C5CCNC5

Origin of Product

United States

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